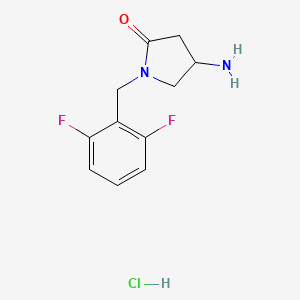

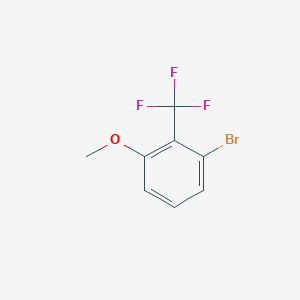

![molecular formula C13H18ClN3 B1377762 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride CAS No. 1296224-75-3](/img/structure/B1377762.png)

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

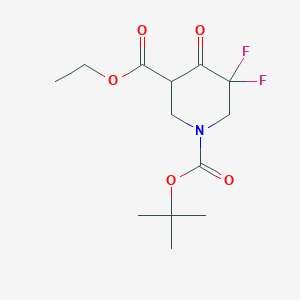

“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1296224-75-3 . It has a molecular weight of 251.76 . The IUPAC name for this compound is 2-[4-(aminomethyl)-1-piperidinyl]benzonitrile hydrochloride .

Molecular Structure Analysis

The Inchi Code for “2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is 1S/C13H17N3.ClH/c14-9-11-5-7-16 (8-6-11)13-4-2-1-3-12 (13)10-15;/h1-4,11H,5-9,14H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Fluorescent Staining

Compounds structurally related to the query molecule have been utilized in the study of DNA interactions. For example, Hoechst 33258, a bis-benzimidazole derivative with a structure involving a piperazine moiety, is well-known for its ability to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content values (Issar & Kakkar, 2013).

Synthesis of Organic Compounds

Research on nucleophilic aromatic substitution reactions involving piperidine demonstrates the compound's utility in synthesizing various organic molecules. For instance, the reaction of piperidine with dinitrobenzene derivatives results in the formation of nitro-piperidinobenzene compounds in a process that can be applied to the synthesis of structurally complex molecules (Pietra & Vitali, 1972).

Drug Design and Pharmacological Studies

Aromatic cyclic amines, including piperidine derivatives, are crucial in the design of dopamine D2 receptor ligands. These compounds are investigated for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these molecules, including the presence of a cyclic amine like piperidine, play a significant role in their affinity towards D2 receptors (Jůza et al., 2022).

Enzyme Inhibition for Therapeutic Applications

Piperidine derivatives have been explored for their role as enzyme inhibitors. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine scaffolds, are investigated for their potential in treating type 2 diabetes mellitus by modulating the incretin pathway. These studies highlight the importance of the piperidine moiety in the structure-activity relationship of DPP IV inhibitors (Mendieta, Tarragó, & Giralt, 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride . These factors could include the pH of the environment, the presence of other molecules, and physical conditions like temperature and pressure.

Eigenschaften

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDMIFHQJMITKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

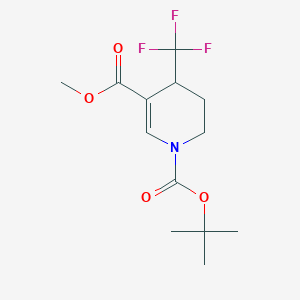

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)